1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid
Overview
Description
1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid is a derivative of 1,4-naphthoquinone, a naturally occurring organic compound derived from naphthalene. This compound is characterized by the presence of a carboxyl group at the second position of the naphthoquinone structure. It is known for its high reactivity and diverse biological activities, making it a compound of significant interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2-hydroxy-1,4-naphthoquinone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the carboxyl group .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of naphthalene derivatives. This process is optimized for high yield and purity, utilizing catalysts such as vanadium pentoxide and operating under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions typically convert it to 2-carboxy-1,4-dihydroxynaphthalene.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products:
Oxidation Products: Higher-order quinones.
Reduction Products: 2-carboxy-1,4-dihydroxynaphthalene.
Substitution Products: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The biological effects of 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid are primarily mediated through its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This leads to the activation of various signaling pathways, including those involved in apoptosis and inflammation. The compound targets multiple molecular pathways, making it effective against a range of biological targets .
Comparison with Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its high reactivity and biological activity.
2-Hydroxy-1,4-naphthoquinone: A precursor in the synthesis of 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid.
2-Amino-1,4-naphthoquinone: Another derivative with significant biological activities.
Uniqueness: this compound is unique due to the presence of the carboxyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This structural feature also contributes to its diverse biological activities and potential therapeutic applications .
Biological Activity
Overview
1,4-Dioxo-1,4-dihydronaphthalene-2-carboxylic acid is a derivative of 1,4-naphthoquinone, characterized by the presence of two carbonyl groups and a carboxylic acid group. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. Its mechanism of action primarily involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of various cellular signaling pathways.
The biological effects of this compound are mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells by generating ROS, which can damage cellular components and activate apoptosis pathways.
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, contributing to its anticancer effects .
- Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties by disrupting microbial cell functions .
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic properties against various cancer cell lines. The following table summarizes its activity against selected cancer cell lines:
Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|
A-549 (Lung) | 22.09 | Induction of apoptosis via ROS |
MCF-7 (Breast) | 6.40 | Inhibition of proliferation enzymes |
HeLa (Cervical) | 15.00 | ROS-mediated DNA damage |
These findings indicate that the compound is particularly effective against the MCF-7 breast cancer cell line, showcasing a lower IC50 value compared to other tested lines .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Below is a summary of its Minimum Inhibitory Concentration (MIC) values:
Microbial Strain | MIC (µg/mL) | Type |
---|---|---|
Escherichia coli | 50 | Bacterial |
Staphylococcus aureus | 25 | Bacterial |
Candida albicans | 30 | Fungal |
The compound demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : A study involving human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines showed promising results with IC50 values significantly lower than conventional chemotherapeutics like Doxorubicin. The mechanism was attributed to oxidative stress induction leading to apoptosis .
- Antimicrobial Evaluation : In vitro tests against E. coli and S. aureus revealed that the compound effectively inhibited bacterial growth at relatively low concentrations. These findings suggest its potential use in developing new antimicrobial therapies .
- Oxidative Stress Studies : The compound's ability to induce oxidative stress was confirmed through assays measuring ROS levels in treated cells compared to controls. This property is critical for its anticancer activity as it can selectively target cancer cells while sparing normal cells under certain conditions .
Properties
IUPAC Name |
1,4-dioxonaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O4/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSCBEJDBQICON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590890 | |
Record name | 1,4-Dioxo-1,4-dihydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20962-84-9 | |
Record name | 1,4-Dioxo-1,4-dihydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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